molecular formula C10H14N2O2 B13248557 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

Cat. No.: B13248557
M. Wt: 194.23 g/mol
InChI Key: YBVDQQQEPCEKPR-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H14N2O2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an aminomethyl group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid typically involves multi-step organic reactionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its aminomethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid is unique due to its specific structural features, such as the aminomethyl group attached to the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-3-[3-(aminomethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDQQQEPCEKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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